Cas no 94828-51-0 (N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine)

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine is a guanidine derivative featuring a dimethylpyrimidinyl and a methylphenyl substituent. This compound is of interest in agrochemical and pharmaceutical research due to its potential as an intermediate or active ingredient in crop protection agents. Its structural framework allows for selective interactions with biological targets, contributing to herbicidal or fungicidal activity. The presence of the pyrimidine ring enhances stability and bioavailability, while the methylphenyl group may influence binding affinity. The compound's well-defined synthesis route and purity make it suitable for further derivatization studies. Its physicochemical properties, including solubility and thermal stability, support formulation development. Researchers value this compound for its versatility in structure-activity relationship investigations.
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine structure
94828-51-0 structure
Product Name:N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine
CAS No:94828-51-0
MF:C14H17N5
MW:255.318281888962
MDL:MFCD01171446
CID:3068423
PubChem ID:5725491
Update Time:2025-05-22

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine Chemical and Physical Properties

Names and Identifiers

    • 1-(4,6-Dimethylpyrimidin-2-yl)-3-(m-tolyl)guanidine
    • Guanidine, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-methylphenyl)-
    • 2-(4,6-dimethylpyrimidin-2-yl)-1-(m-tolyl)guanidine
    • 94828-51-0
    • cid_5725491
    • 2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine
    • LS-05675
    • SMR000176086
    • MFCD01171446
    • BDBM89988
    • HMS2386H22
    • N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-m-tolyl-guanidine
    • SR-01000465540
    • NCGC00319375-01
    • MLS000552915
    • 2-(4,6-dimethyl-2-pyrimidinyl)-1-(3-methylphenyl)guanidine
    • N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine
    • ALBB-017432
    • MLS-0092242.0001
    • CHEMBL1472052
    • N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(3-METHYLPHENYL)GUANIDINE
    • SR-01000465540-1
    • N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine
    • MDL: MFCD01171446
    • Inchi: 1S/C14H17N5/c1-9-5-4-6-12(7-9)18-13(15)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H3,15,16,17,18,19)
    • InChI Key: YQLFGAGCBRIDNT-UHFFFAOYSA-N
    • SMILES: N(/C(/N)=N/C1=NC(C)=CC(C)=N1)C1=CC=CC(C)=C1

Computed Properties

  • Exact Mass: 255.14839556Da
  • Monoisotopic Mass: 255.14839556Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 76.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 454.5±55.0 °C at 760 mmHg
  • Flash Point: 228.7±31.5 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine Security Information

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine Pricemore >>

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Additional information on N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine: A Comprehensive Overview

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine, also known by its CAS Registry Number 94828-51-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of guanidines, which are known for their versatile applications in drug discovery and materials science. The structure of this compound is characterized by a guanidine core substituted with two distinct groups: a 4,6-dimethylpyrimidin-2-yl group and a 3-methylphenyl group. These substituents play a crucial role in determining the compound's chemical properties and biological activity.

The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine typically involves multi-step organic synthesis strategies. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules. For instance, researchers have employed microwave-assisted synthesis to optimize reaction conditions, leading to higher yields and shorter reaction times. This approach not only enhances the scalability of the synthesis but also aligns with the growing demand for sustainable chemical processes.

One of the most promising applications of this compound lies in its potential as a therapeutic agent. Guanidines are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Recent studies have focused on evaluating the anticancer potential of N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine. Preclinical experiments have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead molecule for anticancer drug development.

In addition to its therapeutic applications, N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine has shown promise in materials science. The guanidine moiety is known for its ability to form hydrogen bonds, making it an attractive component for designing supramolecular materials. Researchers have explored the use of this compound in constructing self-assembled monolayers and stimuli-responsive materials. These applications highlight the versatility of guanidine-based compounds in addressing emerging challenges in materials science.

From a structural perspective, the 4,6-dimethylpyrimidin-2-yl group contributes to the aromaticity and electron-donating properties of the molecule. This substituent enhances the stability of the guanidine core and influences its reactivity towards various biochemical targets. On the other hand, the 3-methylphenyl group introduces steric bulk and modulates the hydrophobicity of the molecule. These structural features collectively determine the compound's pharmacokinetic properties and bioavailability.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine with biological targets. Molecular docking studies have revealed that this compound exhibits strong binding affinity towards certain protein receptors implicated in cancer progression. These findings underscore its potential as a targeted therapy for specific types of cancers.

In terms of toxicity profile, preliminary studies indicate that N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine demonstrates low acute toxicity in animal models. However, further investigations are required to fully characterize its long-term safety profile and potential for off-target effects.

The development of novel synthetic routes for this compound continues to be an active area of research. Chemists are exploring alternative strategies to simplify the synthesis process while maintaining high product quality. For example, researchers have reported successful syntheses using green chemistry principles, such as solvent-free conditions or biocatalysts.

In conclusion, N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine represents a valuable addition to the arsenal of compounds being explored for therapeutic and materials-related applications. Its unique chemical structure and promising biological activity make it an attractive candidate for further research and development.

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